N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and triazine intermediates. One common method involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with 6-phenyl-1,2,4-triazine-3-thiol in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole and triazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the triazine ring can produce dihydrotriazine derivatives.
Scientific Research Applications
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N~1~-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE exhibits unique properties due to the presence of the isopropyl group on the thiadiazole ring. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS2/c1-10(2)14-20-22-16(25-14)18-13(23)9-24-15-17-8-12(19-21-15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGAOZAWPDVSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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